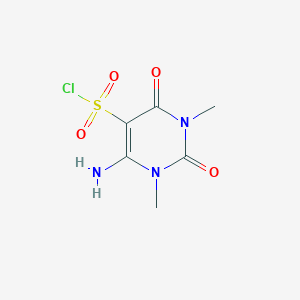

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest in the field of medicinal chemistry due to their potential pharmacological properties. For instance, the paper titled "Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine" describes the synthesis of a series of novel piperazine derivatives starting from 2-acetylfuran and proceeding through a Claisen Schmidt condensation followed by cyclization and Mannich’s reaction . Although the specific synthesis of "3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one" is not detailed, the methodologies used in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for understanding their chemical behavior and interaction with biological targets. The paper on the crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol provides insights into the molecular conformation of a piperazine derivative, highlighting the planarity of the amide moiety and the presence of intermolecular hydrogen bonding . This information is valuable when considering the molecular structure analysis of "3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one".

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential applications. The synthesis routes described in the papers suggest that these compounds can participate in condensation, cyclization, and substitution reactions . These reactions are important for the modification of the piperazine core and could be relevant for the chemical reactions analysis of "3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystallographic data provided in the paper on the crystal structures of 2,5-piperazinediones having epipolysulfide bridges indicate the importance of molecular conformation and substituents on the physical properties of these compounds . While specific data on "3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one" is not available, the general trends observed in these papers can provide a foundation for predicting its properties.

科学的研究の応用

1. Synthesis of Antidepressant Molecules

- Application Summary : This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be achieved using metal-catalyzed steps .

- Methods of Application : The synthesis involves metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

2. Synthesis of Antifungal Agents

- Application Summary : “3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one” is used in the synthesis of potential antifungal agents .

- Methods of Application : The synthesis involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

- Results or Outcomes : The newly synthesized compounds were screened for their antibacterial activity against Gram-negative (Escherechia coli ATCC 8739) and Gram-positive (Staphylococcus aureus ATCC 25923) microorganisms at 25 mg/mL .

3. Synthesis of Antiviral Agents

- Application Summary : Indole derivatives, including “3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one”, possess various biological activities, including antiviral activity .

- Methods of Application : The synthesis involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .

- Results or Outcomes : These derivatives have shown inhibitory activity against influenza A and CoxB3 virus .

4. Synthesis of Antipsychotic Agents

- Application Summary : Piperazine derivatives, including “3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one”, have a wide range of biological activities, including antipsychotic activity .

- Methods of Application : The synthesis involves the preparation of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .

- Results or Outcomes : These derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

5. Root Growth Stimulant

- Application Summary : This compound has been used in the synthesis of new agro-chemicals that function as root growth stimulants . These chemicals promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3), playing an important role in controlling primary root development .

- Methods of Application : The synthesis involves the preparation of novel triazole-compounds . One of these compounds, CGR 3, with methoxyacyl on the 3-position of the triazole ring, showed better activity .

- Results or Outcomes : Compound CGR 3 promoted root length not only for mungbean but also for wheat .

6. Antimicrobial Agents

- Application Summary : Piperazine derivatives, including “3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one”, have a wide range of biological activities, including antimicrobial activity .

- Methods of Application : The synthesis involves the preparation of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .

- Results or Outcomes : These derivatives have shown antimicrobial activity against various microorganisms .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,3-dimethyl-1-piperazin-1-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)8-9(13)12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTVUKIOKILONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585499 |

Source

|

| Record name | 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one | |

CAS RN |

253175-46-1 |

Source

|

| Record name | 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)